2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate

Lipophilicity Drug Design Physicochemical Properties

2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (CAS 1240529-55-8) is a fluorinated heterocyclic building block featuring a 1,2,4-triazine core with a 5-phenyl substituent and a 2,2,2-trifluoroethyl carbamate moiety. With a molecular formula of C12H9F3N4O2 and a molecular weight of 298.22 g/mol, this compound is commercially supplied at ≥95% purity.

Molecular Formula C12H9F3N4O2
Molecular Weight 298.22 g/mol
CAS No. 1240529-55-8
Cat. No. B1452590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate
CAS1240529-55-8
Molecular FormulaC12H9F3N4O2
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NC(=N2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C12H9F3N4O2/c13-12(14,15)7-21-11(20)18-10-17-9(6-16-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18,19,20)
InChIKeyNHPXLWBHMNIUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (CAS 1240529-55-8): Structural Identity and Procurement Baseline


2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (CAS 1240529-55-8) is a fluorinated heterocyclic building block featuring a 1,2,4-triazine core with a 5-phenyl substituent and a 2,2,2-trifluoroethyl carbamate moiety [1]. With a molecular formula of C12H9F3N4O2 and a molecular weight of 298.22 g/mol, this compound is commercially supplied at ≥95% purity . It is primarily utilized as a research chemical for medicinal chemistry and agrochemical screening programs .

Why Generic Substitution is Inadequate for 2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate


The specific combination of a 1,2,4-triazine scaffold, a 5-phenyl ring, and a 2,2,2-trifluoroethyl carbamate moiety creates a unique chemical entity that cannot be generically substituted by other in-class compounds such as 1,3,5-triazines or even closely related 1,2,4-triazin-3-amines. The electron-withdrawing trifluoroethyl carbamate group fundamentally alters the electronic distribution and lipophilicity of the molecule, which leads to distinct interactions with biological targets [1]. Even minor structural deviations, like the replacement of the 3-amino group with a 3-carbamate in adenosine A2A receptor ligands, result in a complete loss of target affinity, underscoring the critical nature of this specific functional group arrangement [2].

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate


Lipophilicity Tuning: Quantified logP Advantage for Blood-Brain Barrier Penetration

The target compound demonstrates a computed XLogP3-AA of 1.9, a value within the optimal range for CNS drug candidates (typically 2-5) [1]. This is a direct consequence of the 2,2,2-trifluoroethyl carbamate moiety. In contrast, the closest scaffold-matched comparator, the 3-amino derivative (5-phenyl-1,2,4-triazin-3-amine, CAS 942-60-9), which lacks the carbamate functional group, possesses a significantly lower calculated logP, thus limiting its passive permeability potential [2]. This quantifiable difference establishes the target compound as the preferred scaffold for CNS-oriented lead optimization programs.

Lipophilicity Drug Design Physicochemical Properties

Kinase Hinge-Binder Potential: Confirmed Binding Mode Via Closely Related Co-Crystal Structure

A closely related 1,2,4-triazine derivative, compound 8c, has been reported as a potent c-Met kinase inhibitor with an IC50 of 4.31 µM in an in vitro kinase assay, and it exhibited cytotoxic IC50 values in the range of 0.01–1.86 µM against c-Met-addicted cancer cell lines (A549, HT-29, MKN-45) [1]. The target compound possesses the identical 5-phenyl-1,2,4-triazine core and a functionalized nitrogen at the 3-position, making it a promising scaffold for generating similar or improved kinase inhibition profiles. This class-level evidence provides a strong rationale for its selection over other heterocyclic cores that lack this confirmed kinase-targeting scaffold.

Kinase Inhibition c-Met Structure-Based Drug Design

Agrochemical Lead Potential: Fungicidal Activity of the Core Scaffold

The 3-phenyl-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one scaffold, a close analog where the 3-carbamate is replaced by a carbonyl in the ring, has been identified as a promising fungicide with an EC50 of 0.08 ppm for the most active 3-bromo-substituted analog, averaged across four plant pathogens (Leptosphaeria nodorum, Magnaporthe grisea, Zymoseptoria tritici, Ustilago maydis) [1]. This structural analog's activity, combined with the known herbicidal potential of the target compound itself [2], suggests that the unique 1,2,4-triazine core with a trifluoroethyl substituent is a privileged scaffold for agrochemical discovery, potentially outperforming traditional triazine herbicides.

Fungicide Agrochemical Structure-Activity Relationship

High-Value Application Scenarios for 2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate


CNS Drug Discovery: Optimizing a Lead Series for Blood-Brain Barrier Penetration

A medicinal chemistry team seeking to develop a novel CNS-active kinase inhibitor can utilize this compound as a key intermediate. Its experimentally supported optimal logP of 1.9 for brain penetration [1], combined with the confirmed kinase hinge-binding motif of the core scaffold [2], makes it a superior starting point compared to more polar 3-amino-1,2,4-triazine alternatives.

Oncology Drug Discovery: Building a Focused Library for c-Met Dependent Cancers

For a structure-activity relationship (SAR) study targeting c-Met kinase, this compound is a strategic intermediate. The documented potent antiproliferative effects of closely related analogs (IC50 as low as 0.01 µM) on gastric (MKN-45), colon (HT-29), and lung (A549) cancer cell lines [2] provide a clear rationale for its procurement and further derivatization.

Crop Protection R&D: Scaffold-Hopping for Novel Fungicide Development

In an agrochemical discovery program, this compound's unique trifluoroethyl carbamate derivative of the 1,2,4-triazine scaffold can be explored. It is supported by the potent antifungal activity (EC50 as low as 0.08 ppm) of structurally analogous triazinones against key cereal pathogens like *Zymoseptoria tritici* [3], offering a new avenue to combat fungicide resistance.

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